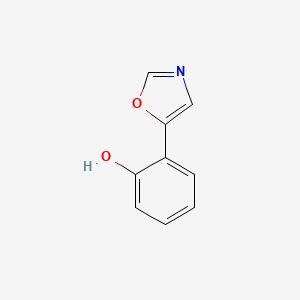

2-(Oxazol-5-yl)phenol

Übersicht

Beschreibung

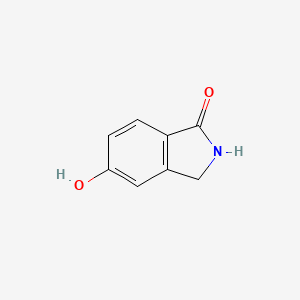

2-(Oxazol-5-yl)phenol is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles like this compound, can be achieved through the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® . The resulting oxazolines can then be oxidized to the corresponding oxazoles using commercial manganese dioxide .Molecular Structure Analysis

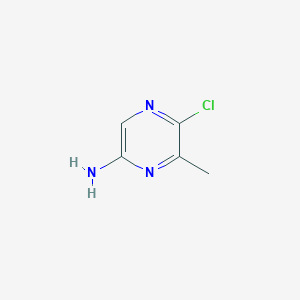

The InChI code for this compound is 1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H . This indicates that the molecule consists of a phenol group attached to an oxazole ring.Chemical Reactions Analysis

Oxazolines, such as those derived from this compound, can be oxidized to form oxazoles . This oxidation typically involves the use of reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 161.16 .Wissenschaftliche Forschungsanwendungen

Materialwissenschaften: Fortschrittliche Polymersynthese

2-(Oxazol-5-yl)phenol: wird bei der Synthese fortschrittlicher Polymere verwendet. Sein Oxazolring kann mit verschiedenen Monomeren interagieren und ermöglicht so die Herstellung von Polymeren mit spezifischen Eigenschaften wie erhöhter thermischer Stabilität und einzigartigen elektronischen Eigenschaften. Diese Polymere finden Anwendung in der Produktion von Hochleistungsmaterialien für die Luft- und Raumfahrt, die Automobilindustrie und die Elektronikindustrie .

Pharmazeutische Forschung: Arzneimittelentwicklung und -entdeckung

In der pharmazeutischen Forschung dient This compound als Grundstruktur für die Entwicklung neuer Arzneimittelkandidaten. Seine Oxazol-Einheit ist ein häufiges Merkmal in Molekülen mit potenziellen therapeutischen Wirkungen, darunter entzündungshemmende, antimikrobielle und Antikrebsaktivitäten. Forscher nutzen diese Verbindung, um neuartige Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu entwickeln .

Organische Chemie: Synthetisches Zwischenprodukt

Diese Verbindung ist ein wertvolles synthetisches Zwischenprodukt in der organischen Chemie. Sie wird verwendet, um komplexere Moleküle durch verschiedene chemische Reaktionen, einschließlich Kupplungsreaktionen und nucleophilen Substitutionen, zu synthetisieren. Ihr Vorhandensein in einer molekularen Struktur kann die Reaktivität und die Elektronenverteilung signifikant verändern, was zur Entdeckung neuer chemischer Einheiten führt .

Analytische Chemie: Chromatografische Studien

This compound: wird in chromatografischen Studien als Standard- oder Referenzverbindung verwendet. Seine besonderen spektroskopischen Eigenschaften ermöglichen die Kalibrierung von Analyseninstrumenten und helfen bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .

Biochemie: Proteininteraktionsstudien

In der Biochemie wird diese Verbindung verwendet, um Proteininteraktionen zu untersuchen. Der Oxazolring kann an bestimmten Stellen an Proteinen binden, wodurch er ein nützliches Werkzeug zur Untersuchung der Struktur und Funktion von Biomolekülen ist. Diese Anwendung ist entscheidend für das Verständnis von Krankheitsmechanismen und die Entwicklung gezielter Therapien .

Umweltwissenschaften: Abbau von Schadstoffen

Umweltwissenschaftler verwenden This compound bei der Untersuchung von Abbauwegen für Schadstoffe. Seine chemische Struktur kann bestimmte persistente organische Schadstoffe imitieren und hilft Forschern so, die Abbauprozesse zu verstehen und zu optimieren, was für die Sanierung von Umweltbelastungen unerlässlich ist .

Wirkmechanismus

Target of Action

2-(Oxazol-5-yl)phenol is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . Oxazole derivatives have been shown to interact with a variety of biological targets, including various enzymes and receptors

Mode of Action

The mode of action of this compound is likely to involve non-covalent interactions with its biological targets, as is common with oxazole derivatives . These interactions can lead to changes in the function of the target molecules, thereby exerting a biological effect.

Biochemical Pathways

Oxazole derivatives have been found to affect a variety of biochemical pathways, leading to a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules could affect the compound’s interactions with its targets and its overall biological activity . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(Oxazol-5-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often through non-covalent interactions such as hydrogen bonding and π-π stacking. For instance, oxazole derivatives, including this compound, have been shown to bind to enzymes like tyrosine kinases and cyclooxygenases, inhibiting their activity and thereby modulating signaling pathways . Additionally, this compound can interact with receptors and ion channels, influencing cellular responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives, including this compound, have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Furthermore, this compound can modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition and subsequent disruption of downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes, which ultimately alters gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under physiological conditions, maintaining its activity over extended periods . Its degradation products and their potential impact on cellular function are still under investigation. Long-term studies have indicated that this compound can sustain its biological activity, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has demonstrated therapeutic benefits, such as anti-inflammatory and anticancer effects . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these organelles can modulate its interactions with biomolecules and influence cellular processes.

Eigenschaften

IUPAC Name |

2-(1,3-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNIWSVPXBPDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315086 | |

| Record name | 2-(5-Oxazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

391927-03-0 | |

| Record name | 2-(5-Oxazolyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391927-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Oxazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)

![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)